Isopropylammonium octyl sulphate
Description
Isopropylammonium octyl sulphate is an ammonium salt composed of an isopropylammonium cation and an octyl sulphate anion. This compound belongs to the class of alkyl sulphate surfactants, which are widely used in industrial and laboratory applications due to their ability to reduce surface tension and act as emulsifiers or ion-pairing agents. The isopropylammonium cation enhances solubility in polar organic solvents compared to alkali metal cations like sodium, making it advantageous in formulations requiring compatibility with non-aqueous systems .
Properties
CAS No. |
85409-85-4 |
|---|---|
Molecular Formula |
C11H27NO4S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
octyl sulfate;propan-2-ylazanium |
InChI |
InChI=1S/C8H18O4S.C3H9N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3(2)4/h2-8H2,1H3,(H,9,10,11);3H,4H2,1-2H3 |
InChI Key |
KRNUWJNZKLTDFC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOS(=O)(=O)[O-].CC(C)[NH3+] |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CC(C)[NH3+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Octyl Sulphate
Structural Similarities and Differences :
- Cation : Sodium (Na⁺) vs. Isopropylammonium ([C₃H₇NH₃]⁺).
- Anion : Both share the octyl sulphate (C₈H₁₇SO₄⁻) group.
Key Properties :
- Solubility : Sodium octyl sulphate exhibits high water solubility, while isopropylammonium octyl sulphate shows enhanced solubility in organic solvents due to the bulky cation .
- Applications : Sodium octyl sulphate is commonly used in chromatography as an ion-pairing agent, where it increases analyte retention at concentrations above 0.1 M and pH 3.0. This compound may offer improved compatibility with organic mobile phases in similar settings .
- Performance : Sodium octyl sulphate demonstrates concentration-dependent retention shifts in reversed-phase chromatography (e.g., resolving cysteine and cystine). The isopropylammonium variant may alter ion-pairing efficiency due to differences in cation size and charge distribution .
Octyl Isopropylphosphonate
Structural Similarities and Differences :
- Backbone : Both compounds feature an octyl chain.
- Functional Group : Octyl isopropylphosphonate contains a phosphonate group (PO₃²⁻), whereas this compound has a sulphate group (SO₄²⁻).
Key Properties :
- Chemical Stability : Phosphonates like octyl isopropylphosphonate (CAS 108506-63-4) are generally more resistant to hydrolysis than sulphates, making them suitable for high-pH environments .
- Applications : Phosphonates are often used as corrosion inhibitors or chelating agents, while sulphates like this compound are preferred in detergents and emulsification due to their higher surface activity .
Glyphosate Isopropylamine
Structural Similarities and Differences :
- Cation : Both compounds utilize isopropylammonium.
- Anion : Glyphosate isopropylamine contains glyphosate (a phosphonic acid derivative), contrasting with the sulphate group in this compound.
Key Properties :
- Acid Equivalents (AE) : Glyphosate isopropylamine has an AE of 74%, reflecting its efficacy as a herbicide. This compound lacks herbicidal activity but excels in surfactant applications .
- Environmental Impact : Glyphosate salts are regulated as pesticides, whereas alkyl sulphates like this compound are subject to different toxicity and biodegradability standards .
Data Table: Comparative Properties of this compound and Analogues
Research Findings and Functional Insights
- Cation Influence : Replacing sodium with isopropylammonium in octyl sulphate improves solubility in organic solvents but may reduce critical micelle concentration (CMC), affecting micelle formation in aqueous solutions .
- Anion Substitution : Sulphate-to-phosphonate substitutions (e.g., octyl isopropylphosphonate) alter chemical reactivity and environmental persistence, with phosphonates being less biodegradable .
- Performance in Chromatography : Sodium octyl sulphate increases retention times for thiols and disulfides by 2–3x at 1.0 M concentration. This compound could modulate retention behavior further due to cation-pH interactions .
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